(6-Iodo-2-methylpyridin-3-yl)methanol
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Overview
Description
(6-Iodo-2-methylpyridin-3-yl)methanol: is a chemical compound with the molecular formula C6H6INO . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of an iodine atom at the 6th position, a methyl group at the 2nd position, and a hydroxymethyl group at the 3rd position of the pyridine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Iodo-2-methylpyridin-3-yl)methanol typically involves the iodination of 2-methylpyridine followed by the introduction of a hydroxymethyl group. One common method involves the reaction of 2-methylpyridine with iodine in the presence of an oxidizing agent to introduce the iodine atom. This is followed by a hydroxymethylation reaction using formaldehyde and a reducing agent .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (6-Iodo-2-methylpyridin-3-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 6-iodo-2-methylpyridine-3-carboxaldehyde or 6-iodo-2-methylpyridine-3-carboxylic acid.
Reduction: Formation of 6-iodo-2-methylpyridin-3-ylmethane.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: (6-Iodo-2-methylpyridin-3-yl)methanol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of iodine-containing compounds on biological systems. It is also used in the synthesis of biologically active molecules .
Medicine: The compound is investigated for its potential therapeutic properties. It is used in the development of drugs targeting specific molecular pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the synthesis of dyes and pigments .
Mechanism of Action
The mechanism of action of (6-Iodo-2-methylpyridin-3-yl)methanol involves its interaction with specific molecular targets. The iodine atom in the compound can form halogen bonds with biological molecules, influencing their activity. The hydroxymethyl group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
6-Iodo-2-methylpyridin-3-ol: Similar structure but with a hydroxyl group instead of a hydroxymethyl group.
6-Iodo-2-methylpyridine: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.
(6-Methylpyridin-3-yl)methanol: Lacks the iodine atom, resulting in different chemical properties and reactivity.
Uniqueness: (6-Iodo-2-methylpyridin-3-yl)methanol is unique due to the presence of both an iodine atom and a hydroxymethyl group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C7H8INO |
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Molecular Weight |
249.05 g/mol |
IUPAC Name |
(6-iodo-2-methylpyridin-3-yl)methanol |
InChI |
InChI=1S/C7H8INO/c1-5-6(4-10)2-3-7(8)9-5/h2-3,10H,4H2,1H3 |
InChI Key |
DWXBAECEXUPZQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)I)CO |
Origin of Product |
United States |
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